



Application Notes and Protocols: PU141 Dose-Response in SK-N-SH Cells

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PU141 is a pyridoisothiazolone-based small molecule inhibitor with demonstrated antineoplastic properties.[1] It functions as a selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3] By inhibiting these crucial transcriptional co-activators, **PU141** leads to histone hypoacetylation, resulting in the modulation of gene expression and the inhibition of cancer cell growth.[1][4] This document provides detailed protocols for determining the dose-response curve of **PU141** in the human neuroblastoma cell line SK-N-SH, summarizes the available quantitative data, and illustrates the experimental workflow and the compound's signaling pathway. Another compound, SP141, also described as a pyridoisothiazolone, has been identified as an MDM2 inhibitor that shows efficacy in neuroblastoma models.[5][6][7] Given the structural similarities and overlapping biological activities reported in the literature, it is plausible that **PU141** and SP141 refer to the same or a closely related molecule.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentrations (GI50/IC50) of **PU141** and the related compound SP141 in the SK-N-SH neuroblastoma cell line. This data provides a critical reference range for designing dose-response experiments.



Compound	Cell Line	Assay Duration	Reported Value	Reference
PU141	SK-N-SH	Not Specified	GI50: 0.48 μM	[2]
SP141	SK-N-SH	72 hours	IC50: 0.26 - 0.89 μΜ	[8]

Experimental Protocols Cell Culture of SK-N-SH Cells

This protocol outlines the standard procedure for the culture and maintenance of the human neuroblastoma cell line SK-N-SH.

Materials:

- SK-N-SH cells (ATCC® HTB-11™)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 μg/mL streptomycin)
- 0.25% Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- T-75 cell culture flasks
- 96-well cell culture plates
- Humidified incubator (37°C, 5% CO2)

Procedure:

 Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.



- Cell Thawing: Thaw a cryopreserved vial of SK-N-SH cells rapidly in a 37°C water bath.
 Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
- Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
- Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell
 monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5
 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth
 medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell
 pellet in fresh medium and re-plate at the desired density.

Determining the Dose-Response Curve using an MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of **PU141** on SK-N-SH cells.

Materials:

- SK-N-SH cells
- Complete growth medium
- PU141 stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Multi-well plate reader (spectrophotometer)

Procedure:

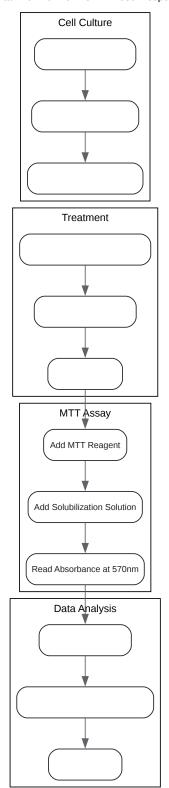


- Cell Seeding: Harvest SK-N-SH cells as described above and determine the cell concentration using a hemocytometer or automated cell counter. Seed the cells into a 96well plate at a density of 5,000-10,000 cells per well in 100 μL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **PU141** in complete growth medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., ranging from 0.01 μ M to 10 μ M). Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **PU141**. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
- MTT Addition: After the incubation period, add 10 μL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- Solubilization: Aspirate the medium containing MTT and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
- Data Analysis: Subtract the absorbance of the no-cell control from all other readings.
 Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 Plot the percentage of cell viability against the logarithm of the PU141 concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations Experimental Workflow



Experimental Workflow for PU141 Dose-Response Assay

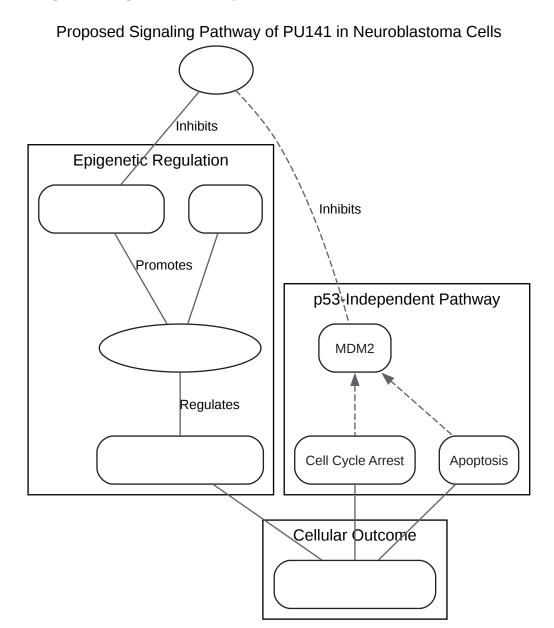


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Caption: Workflow for determining the dose-response of **PU141** in SK-N-SH cells.



PU141 Signaling Pathway



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Caption: **PU141** inhibits p300/CBP and potentially MDM2, leading to cell growth inhibition.

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